Enhanced PI3Kδ Inhibitory Potency of CPL302415 vs. Non-Halogenated Parent Compound
In a direct comparative study of PI3Kδ inhibitors, the compound CPL302415, which contains the 2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole core, demonstrated significantly greater potency than its non-halogenated analog. CPL302415 exhibited an IC50 of 18 nM against PI3Kδ, while the unsubstituted parent compound (with only a 1-difluoromethyl group) had an IC50 of 236 nM [1]. This represents a 13-fold improvement in potency, directly attributed to the presence of the chlorine atom.
| Evidence Dimension | PI3Kδ enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM (for CPL302415, a derivative containing the core scaffold) |
| Comparator Or Baseline | Non-halogenated analog (1-(difluoromethyl)-1H-benzimidazole derivative): IC50 = 236 nM |
| Quantified Difference | 13.1-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay using recombinant PI3Kδ. IC50 values determined as the mean from two independent experiments [1]. |
Why This Matters
This quantitative data justifies the procurement of this specific scaffold for the development of potent PI3Kδ inhibitors, where higher target affinity is a primary driver for lead selection.
- [1] Banerjee, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Benzimidazole Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of Autoimmune Diseases. Molecules, 28(8), 3531. Table 3, Compound 2 (CPL302415) vs. Compound 1. doi:10.3390/molecules28083531 View Source
